Methyl 3-(4-Methylpiperazin-1-yl)butanoate
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Overview
Description
Methyl 3-(4-Methylpiperazin-1-yl)butanoate is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom of the piperazine ring, and a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-Methylpiperazin-1-yl)butanoate typically involves the reaction of 4-methylpiperazine with butanoic acid or its derivatives. One common method involves the esterification of 4-methylpiperazine with methyl butanoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-Methylpiperazin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 3-(4-Methylpiperazin-1-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-Methylpiperazin-1-yl)butanoate involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-(4-Methylpiperazin-1-yl)butanoate can be compared with other piperazine derivatives, such as:
4-Methylpiperazine: A simpler compound with similar structural features but lacking the ester group.
Methyl 3-(4-Methylpiperazin-1-yl)propanoate: A closely related compound with a shorter carbon chain.
N-(4-Methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide: A more complex derivative with additional functional groups.
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
methyl 3-(4-methylpiperazin-1-yl)butanoate |
InChI |
InChI=1S/C10H20N2O2/c1-9(8-10(13)14-3)12-6-4-11(2)5-7-12/h9H,4-8H2,1-3H3 |
InChI Key |
VOUMWRQYTPYQJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)N1CCN(CC1)C |
Origin of Product |
United States |
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